3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Vue d'ensemble

Description

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, also known as Enalaprilat, is a potent angiotensin-converting enzyme (ACE) inhibitor. This compound plays a significant role in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a peptide that causes blood vessels to constrict.

Chemical Structure and Properties

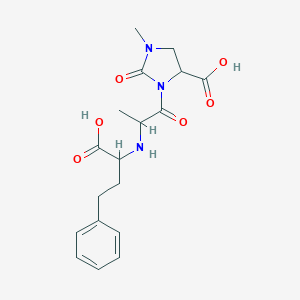

The molecular formula for Enalaprilat is , with a molecular weight of approximately 348.39 g/mol. The structure features an imidazolidine ring, which is critical for its biological activity.

Enalaprilat acts by competitively inhibiting ACE, leading to decreased levels of angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The compound also promotes increased levels of bradykinin, a peptide that further aids in vasodilation.

1. ACE Inhibition

Research indicates that Enalaprilat exhibits significant ACE-inhibitory activity. In studies conducted on rats, doses as low as 1 mg/kg resulted in approximately 60% inhibition of ACE activity when administered intravenously . This inhibition leads to substantial reductions in blood pressure, making it effective in treating hypertension.

2. Antihypertensive Effects

Enalaprilat has been shown to effectively lower blood pressure in both normotensive and hypertensive animal models. In spontaneously hypertensive rats (SHR), oral administration led to a marked decrease in systolic blood pressure, demonstrating its efficacy as an antihypertensive agent .

3. Cardiovascular Benefits

Beyond its role in blood pressure management, Enalaprilat has been associated with improved cardiac function. Studies have shown that it can reduce cardiac hypertrophy and improve outcomes in heart failure patients by decreasing afterload and improving myocardial oxygen consumption .

Case Study 1: Hypertensive Patients

In a clinical trial involving patients with essential hypertension, Enalaprilat was administered at varying doses (10 mg to 40 mg daily). The results indicated a significant reduction in both systolic and diastolic blood pressure compared to baseline measurements, with minimal side effects reported .

Case Study 2: Heart Failure Management

A study focusing on patients with chronic heart failure demonstrated that the addition of Enalaprilat therapy improved exercise tolerance and quality of life metrics. Patients reported fewer symptoms of fatigue and dyspnea during physical activity after initiating treatment with Enalaprilat .

Comparative Analysis of ACE Inhibitors

| Compound Name | Mechanism of Action | Primary Use | Common Dosage |

|---|---|---|---|

| Enalaprilat | ACE Inhibition | Hypertension, Heart Failure | 10-40 mg/day |

| Lisinopril | ACE Inhibition | Hypertension, Heart Failure | 10-40 mg/day |

| Ramipril | ACE Inhibition | Hypertension, Heart Failure | 2.5-20 mg/day |

Side Effects and Considerations

While generally well-tolerated, Enalaprilat may cause side effects such as cough, hyperkalemia (elevated potassium levels), and renal impairment. Regular monitoring of renal function and serum electrolytes is recommended during treatment .

Propriétés

IUPAC Name |

3-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057850 | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120294-09-9, 89371-44-8 | |

| Record name | Imidaprilat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120294099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.